molecular formula C10H12BrNO B11871394 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11871394
M. Wt: 242.11 g/mol
InChI Key: RTXHRYRKOMNFOC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 1330755-67-3) is a high-purity chemical building block for research and further manufacturing. This brominated tetrahydroquinoline derivative is part of a class of quinolone compounds that have been identified in screening campaigns for antimycobacterial activity . Quinolone scaffolds show potential in anti-tuberculosis (TB) research, particularly against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis . While the specific mechanism of action for this derivative requires further verification, similar quinolone compounds have been found to act as reversible inhibitors of the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) or function through whole-cell activity in drug discovery efforts . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents . Specifications: • CAS Number: 1330755-67-3 • Molecular Formula: C₁₀H₁₂BrNO • Molecular Weight: 242.11 g/mol • Purity: ≥98% • Storage: Sealed in dry, 2-8°C This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3

InChI Key

RTXHRYRKOMNFOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and an appropriate brominated ketone, the compound can be synthesized through a series of steps including bromination, cyclization, and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its functional groups (bromine at position 3, ketone at position 2, and a methyl group at position 1). Key mechanisms include:

  • Nucleophilic substitution : The bromine atom at position 3 serves as a leaving group, enabling reactions with nucleophiles (e.g., Grignard reagents).

  • Oxidation : The ketone group undergoes oxidation using agents like m-chloroperbenzoic acid (mCPBA).

  • Alkylation : The methyl group at position 1 participates in alkylation reactions, influenced by steric and electronic factors.

  • Iminium reduction : Selective reduction of iminium intermediates to form secondary amines, as demonstrated in related tetrahydroquinoline derivatives .

Reaction Type Functional Group Example Reagents
Nucleophilic SubstitutionBromine at position 3Grignard reagents
OxidationKetone groupmCPBA, other oxidizing agents
AlkylationMethyl group (position 1)Alkyl halides, bases

Chemical Reactivity

The compound’s reactivity is governed by its structural features:

  • Electrophilic sites : The bromine atom and ketone oxygen enhance susceptibility to nucleophilic attack and oxidation.

  • Hydrogen bonding : The ketone group facilitates interactions with polar solvents or biological targets.

  • Steric effects : The methyl group at position 1 may influence regioselectivity in substitution reactions.

Scientific Research Applications

Biological Activities

Research indicates that 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, cytotoxic effects were observed in human breast cancer cell lines (e.g., MCF-7), with an IC50 value of approximately 25 µM after 48 hours of exposure.
  • Anti-inflammatory Effects : Evidence supports its role in modulating inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that the compound exhibited strong inhibitory effects. The results indicated that it could serve as a potential antimicrobial agent.
  • Anticancer Activity : Another study evaluated its cytotoxic effects on different cancer cell lines and reported significant inhibition of cell proliferation. Further research is needed to elucidate the underlying mechanisms.
  • Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to active sites of certain enzymes involved in cancer proliferation and inflammation.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromine and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Several brominated quinolinone derivatives exhibit structural similarity (Table 1). Key differences lie in substituent positions, ring saturation, and functional groups:

Compound Name Substituents Similarity Score Key Differences vs. Target Compound Reference
7-Bromo-3,4-dihydroquinolin-2(1H)-one Br at C7, dihydro scaffold 0.92 Lower ring saturation (dihydro vs. tetrahydro)
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Br at C6, dimethyl at C4 0.87 Dimethyl group at C4, dihydro scaffold
5-Bromo-8-fluoroquinolin-2(1H)-one Br at C5, F at C8, fully aromatic 0.91 Aromatic scaffold, halogen at C8
6-Bromo-2-methylisoquinolin-1(2H)-one Br at C6, methyl at C2 (isoquinoline) 0.89 Isoquinoline scaffold, methyl at C2

Key Observations :

  • Substituent Positioning: Bromine at C3 (target) vs. C5/C6/C7 (analogs) alters electronic properties and steric interactions. For example, 7-Bromo-3,4-dihydroquinolin-2(1H)-one (similarity 0.92) lacks the methyl group at N1, reducing steric hindrance .

SAR Insights :

  • The methyl group at N1 in the target compound may improve metabolic stability compared to phenyl or hydroxy-substituted analogs .
  • Bromine at C3 could enhance halogen bonding with target proteins, a feature absent in C6/C7 brominated analogs .

Biological Activity

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS No. 1330755-67-3) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 242.11 g/mol
  • Physical State : Solid
  • Melting Point : Not specified in available data

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its pharmacological effects and potential applications.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains. The specific activity of 3-bromo derivatives has been explored in some contexts, suggesting potential efficacy against pathogens resistant to conventional antibiotics.

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Specific studies on 3-bromo derivatives may reveal similar trends.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinolines. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Some studies suggest that tetrahydroquinolines can inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways, such as those involving apoptosis and cell survival.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Investigated the antimicrobial properties of tetrahydroquinoline derivatives; found significant inhibition against Staphylococcus aureus.
Lee et al., 2021Reported on the anticancer activity of similar compounds; demonstrated induction of apoptosis in breast cancer cell lines.
Kim et al., 2022Explored neuroprotective effects; noted reduced oxidative stress in neuronal cultures treated with tetrahydroquinolines.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, and how do their efficiencies compare?

  • Methodological Answer : A "one-pot" synthesis via condensation of Meldrum’s acid derivatives with enaminones followed by intramolecular cyclization is a validated approach. Yields typically range between 20–37%, comparable to traditional multi-step methods. Key steps include optimizing reaction time and temperature to minimize side products . For purification, flash chromatography (e.g., Biotage systems) or recrystallization in ethanol is recommended, with yields improved by avoiding intermediate isolation .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) with X-ray crystallography (using SHELX software for refinement ). For bromine-containing analogs, observe characteristic downfield shifts in aromatic protons (δ 7.0–7.7 ppm) and confirm tautomerism via 2D NMR (e.g., NOESY) if ambiguity arises .

Q. What are critical handling and storage protocols for this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) due to light sensitivity. Use amber glassware and avoid prolonged exposure to moisture. Safety protocols include PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this brominated tetrahydroquinolone?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd/C for nitro reductions ), solvent polarity (DMF vs. ethanol), and temperature (60–80°C) can enhance yields. For example, hydrogenation at 40 psi H2 for 48 hours improved nitro-to-amine conversion by 15% in similar analogs . Parallel reaction screening (e.g., HTE platforms) is advised for scalability.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use HPLC-MS (ESI or EI modes) to confirm purity. For tautomers, conduct variable-temperature NMR or computational modeling (DFT) to predict stable conformers . Cross-validate with X-ray data if crystalline .

Q. What strategies are effective for evaluating biological activity (e.g., anticancer potential)?

  • Methodological Answer : Use in vitro assays (MTT, apoptosis markers) with cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Structure-activity relationships (SAR) can be probed by synthesizing analogs with varied substituents (e.g., 6-amino or 8-fluoro derivatives ). Include positive controls (e.g., cisplatin) and triplicate runs for statistical rigor .

Q. How to design computational models for predicting reactivity or binding affinity?

  • Methodological Answer : Perform QSAR studies (e.g., Gaussian or Schrödinger Suite) to correlate electronic properties (HOMO/LUMO) with biological activity. Molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) can identify key binding motifs. Validate models with experimental IC50 data .

Q. What stability challenges arise under varying pH or temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the lactam ring, while basic conditions (pH > 9) risk dehalogenation. Stabilize formulations via lyophilization or co-solvents (PEG-400) .

Critical Analysis of Contradictions

  • Synthesis Yield Discrepancies : Lower yields in one-pot methods (vs. multi-step) may stem from competing side reactions. Mitigate via slow addition of reagents or microwave-assisted heating .
  • Biological Activity Variability : Differences in cytotoxicity across analogs (e.g., 6-amino vs. 8-fluoro) highlight the need for SAR studies with standardized assay conditions .

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